REACTION_CXSMILES
|
C(O[CH:5]([O:12][C:13](=[O:36])[CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([O:24][CH3:25])[CH:22]=2)[N:17]([C:26](=[O:34])[C:27]2[CH:32]=[CH:31][C:30]([Cl:33])=[CH:29][CH:28]=2)[C:16]=1[CH3:35])C1C=CC=CC=1)(=O)C.[H][H].[OH2:39].CN(C)[CH:42]=[O:43]>[C].[Pd]>[Cl:33][C:30]1[CH:31]=[CH:32][C:27]([C:26]([N:17]2[C:18]3[C:23](=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=3)[C:15]([CH2:14][C:13]([O:12][CH2:5][C:42]([OH:43])=[O:39])=[O:36])=[C:16]2[CH3:35])=[O:34])=[CH:28][CH:29]=1 |f:4.5|
|
Name
|
[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C1=CC=CC=C1)OC(CC1=C(N(C2=CC=C(C=C12)OC)C(C1=CC=C(C=C1)Cl)=O)C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
palladium carbon
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through kieselguhr, until clouding
|
Type
|
CUSTOM
|
Details
|
to crystallise at 5°C
|
Type
|
FILTRATION
|
Details
|
The crystallisate was suction-filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)OCC(=O)O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[CH:5]([O:12][C:13](=[O:36])[CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([O:24][CH3:25])[CH:22]=2)[N:17]([C:26](=[O:34])[C:27]2[CH:32]=[CH:31][C:30]([Cl:33])=[CH:29][CH:28]=2)[C:16]=1[CH3:35])C1C=CC=CC=1)(=O)C.[H][H].[OH2:39].CN(C)[CH:42]=[O:43]>[C].[Pd]>[Cl:33][C:30]1[CH:31]=[CH:32][C:27]([C:26]([N:17]2[C:18]3[C:23](=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=3)[C:15]([CH2:14][C:13]([O:12][CH2:5][C:42]([OH:43])=[O:39])=[O:36])=[C:16]2[CH3:35])=[O:34])=[CH:28][CH:29]=1 |f:4.5|
|
Name
|
[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C1=CC=CC=C1)OC(CC1=C(N(C2=CC=C(C=C12)OC)C(C1=CC=C(C=C1)Cl)=O)C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
palladium carbon
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through kieselguhr, until clouding
|
Type
|
CUSTOM
|
Details
|
to crystallise at 5°C
|
Type
|
FILTRATION
|
Details
|
The crystallisate was suction-filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)OCC(=O)O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |